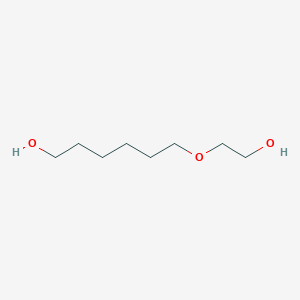

6-(2-Hydroxyethoxy)hexan-1-ol

Description

Contextualization within Ether-Alcohol Chemistry

Ether-alcohols are a class of organic compounds that possess at least one ether linkage (-O-) and one hydroxyl group (-OH). This dual functionality imparts a unique combination of properties. The ether group is generally unreactive, providing chemical stability, while the hydroxyl group is a reactive site, capable of undergoing a wide range of chemical transformations. nih.gov

The presence of two hydroxyl groups, as in 6-(2-Hydroxyethoxy)hexan-1-ol, further enhances its functionality, classifying it as a diol. Diols are fundamental building blocks in polymer chemistry, used in the synthesis of polyesters and polyurethanes. The ether linkage within the backbone of such molecules can influence the physical properties of the resulting polymers, such as flexibility and solubility.

General synthesis routes to ethers include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, and the acid-catalyzed dehydration of alcohols. nih.gov The synthesis of bifunctional ether-alcohols can be achieved through various methods, including the use of enzymatic catalysts like Candida antarctica lipase (B570770) B for the synthesis of vinyl ether esters from vinyl ether alcohols. rsc.org

Structural Significance in Organic Synthesis Precursors

The structure of this compound is significant due to its bifunctionality and the spacing of its reactive groups. The molecule consists of a hexanol backbone with a hydroxyethoxy group attached at the 6-position. This provides two primary alcohol functionalities separated by an eight-atom chain (six carbons and two oxygen atoms).

This specific arrangement makes it a potentially valuable precursor for several reasons:

Polymer Synthesis: As a diol, it can react with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The length and flexibility of the chain between the hydroxyl groups would directly impact the properties of the resulting polymer.

Crosslinking Agent: The two hydroxyl groups can be functionalized to create a crosslinking agent for various polymer systems.

Chelating Ligands: The ether oxygen and terminal hydroxyl groups could potentially act as a chelating ligand for metal ions, a property seen in crown ethers which are also polyethers. acs.org Bifunctional precursors containing bipyridine ether moieties have been synthesized for applications in supramolecular chemistry. mdpi.com

The table below outlines the key structural features of this compound.

| Feature | Description |

| Molecular Formula | C8H18O3 |

| IUPAC Name | This compound |

| CAS Number | 23684-16-4 |

| Functional Groups | Two primary hydroxyl (-OH) groups, one ether (-O-) linkage |

| Chain Length | A flexible eight-atom chain separates the two hydroxyl groups |

Data sourced from Fluorochem and other chemical suppliers. fluorochem.co.uk

Overview of Research Trajectories

While direct research on this compound is not extensively documented, the study of similar bifunctional ether-alcohols suggests potential avenues for future investigation. Research in this area often focuses on their application as building blocks for more complex molecules and materials.

Potential research trajectories for compounds like this compound could include:

Development of Novel Polymers: Investigating its use as a monomer for the synthesis of new polyesters and polyurethanes with tailored properties such as enhanced flexibility, biodegradability, or specific thermal characteristics.

Surface Modification: Utilizing the terminal hydroxyl groups to graft the molecule onto surfaces, thereby modifying their hydrophilicity and chemical reactivity.

Drug Delivery Systems: Incorporating the molecule as a flexible linker in the design of prodrugs or drug delivery nanoparticles, where the ether linkage provides stability and the hydroxyl groups offer points for further functionalization.

Synthesis of Novel Surfactants: Exploring its potential as a precursor for non-ionic surfactants, with the hydrophilic diol head and a modifiable hydrophobic tail. The synthesis of related ether-alcohols like triethylene glycol monododecyl ether highlights the interest in such structures for surfactant applications. ambeed.com

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxyethoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-5-3-1-2-4-7-11-8-6-10/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGOQIGTDPPHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOCCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 2 Hydroxyethoxy Hexan 1 Ol

Alcohol Functional Group Reactivity

As a diol, 6-(2-Hydroxyethoxy)hexan-1-ol possesses two primary hydroxyl (-OH) groups, one at the terminus of the hexyl chain and the other on the ethoxy substituent. These groups are the primary sites of reactivity, undergoing reactions typical of primary alcohols.

The primary alcohol groups of this compound can readily undergo esterification when reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The most common method is the Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orglibretexts.org This is an equilibrium reaction, and to favor the formation of the ester, water, a byproduct, is typically removed, or an excess of the alcohol or carboxylic acid is used. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Depending on the stoichiometry of the reactants, either a monoester or a diester can be formed. Selective monoesterification of symmetrical diols can be challenging but can be achieved using specific reagents and conditions, such as employing resin-bound triphenylphosphine. acs.org

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst/Conditions | Product(s) |

| Acetic Acid (1 equivalent) | H₂SO₄, heat | 6-(2-Hydroxyethoxy)hexyl acetate (B1210297) and 2-(6-Hydroxyhexyloxy)ethyl acetate |

| Acetic Anhydride (excess) | Pyridine | 6-(2-Acetoxyethoxy)hexyl acetate |

| Benzoyl Chloride (2 equivalents) | Triethylamine | 6-(2-Benzoyloxyethoxy)hexyl benzoate |

This table presents hypothetical reaction products based on general principles of esterification.

The hydroxyl groups of this compound can be converted to ether linkages through various etherification methods. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgjk-sci.comtransformationtutoring.com

Given the presence of two hydroxyl groups, intramolecular etherification to form a cyclic ether is a possibility, particularly with the appropriate activating agents and conditions. wikipedia.orgresearchgate.net For instance, treatment with an acid catalyst can lead to diol cyclization. wikipedia.org Intermolecular etherification between two molecules of this compound or with other alcohols is also possible.

Table 2: Potential Etherification Products

| Reagent(s) | Method | Potential Product(s) |

| 1. NaH, 2. Methyl Iodide | Williamson Ether Synthesis | 6-(2-Methoxyethoxy)hexan-1-ol, 1-Methoxy-6-(2-hydroxyethoxy)hexane, 1-Methoxy-6-(2-methoxyethoxy)hexane |

| Acid catalyst, heat | Intramolecular Dehydration | Cyclic ethers (e.g., derivatives of 1,4-dioxane (B91453) or larger rings) |

This table illustrates theoretical outcomes of etherification reactions.

The primary alcohol groups in this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

To obtain the corresponding dialdehyde, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) is typically used. libretexts.org These reagents are selective for the oxidation of primary alcohols to aldehydes and prevent over-oxidation to carboxylic acids. libretexts.org

For the formation of the dicarboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from sodium or potassium dichromate and sulfuric acid) will oxidize the primary alcohols first to aldehydes, which are then further oxidized to carboxylic acids under the reaction conditions. chemguide.co.ukrsc.org

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 6-(2-Oxoethoxy)hexanal |

| Potassium Permanganate (KMnO₄) | 2-(5-Carboxypentyloxy)acetic acid |

This table shows the expected products from the oxidation of the primary alcohol groups.

In the presence of strong bases, the hydroxyl groups of this compound can be deprotonated to form alcoholates (or alkoxides). Common bases used for this purpose include alkali metals like sodium or potassium, or their hydrides (NaH, KH). jk-sci.comgoogle.com The resulting alcoholate is a potent nucleophile and is a key intermediate in reactions such as the Williamson ether synthesis. wikipedia.org The formation of a mono- or di-alcoholate can be controlled by the stoichiometry of the base used.

Ether Linkage Stability and Cleavage Pathways

The ether bond in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids or bases at elevated temperatures. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., from HBr or HI). masterorganicchemistry.comlibretexts.org The reaction can follow either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For a primary ether like this compound, an SN2 mechanism is expected. masterorganicchemistry.com

Base-catalyzed cleavage of ether linkages is less common for acyclic ethers and generally requires very strong bases and high temperatures. wikipedia.org In biological systems, ether bonds can be cleaved by specific enzymes. For example, the metabolism of the structurally related diethylene glycol involves oxidation of one of the alcohol groups, followed by further transformations that can lead to cleavage of the molecule. researchgate.netwikipedia.org

Formation of Specialized Derivatives for Advanced Synthesis

The bifunctional nature of this compound makes it a useful building block for the synthesis of more complex molecules with specialized properties. The two hydroxyl groups can be selectively protected and deprotected to allow for transformations at one end of the molecule while the other remains unchanged. This is a common strategy in multi-step organic synthesis.

For example, one hydroxyl group could be protected as a silyl (B83357) ether, allowing the other hydroxyl group to be converted into another functional group, such as an azide (B81097) or an amine. Subsequent deprotection of the silyl ether would then yield a bifunctional molecule with orthogonal reactivity.

Furthermore, the diol structure is suitable for polymerization reactions. It can act as a monomer in the formation of polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates), leading to materials with potentially interesting properties derived from the flexible ether linkage in the backbone. wikipedia.org

Utilization as a Linker in Complex Molecular Architectures

The molecular structure of this compound is analogous to short-chain polyethylene (B3416737) glycol (PEG) or oligo(ethylene glycol) (OEG) derivatives, which are extensively used as linkers or spacers in the design of complex molecular architectures, particularly in the fields of bioconjugation and drug delivery. nih.govpurepeg.com The key properties that make such linkers valuable are their hydrophilicity, flexibility, and biocompatibility. axispharm.combroadpharm.com

The ethoxy group and the terminal hydroxyl group contribute to the hydrophilicity of this compound, which can improve the solubility of hydrophobic molecules to which it is attached. axispharm.com This is a critical factor in the development of therapeutic molecules and bioconjugates that need to function in aqueous biological environments. purepeg.com

The hexanol chain provides a flexible spacer, allowing for rotational freedom. When incorporated into larger molecules, such as antibody-drug conjugates (ADCs) or fusion proteins, this flexibility can be crucial for enabling the different domains of the molecule to move and interact with their targets without steric hindrance. nih.govkbdna.com Flexible linkers, often composed of glycine (B1666218) and serine in protein contexts, are essential for maintaining the bioactivity of the conjugated moieties. biosyn.comresearchgate.net The structure of this compound offers a synthetic, non-peptidic alternative for achieving similar flexibility.

Research on oligo(ethylene glycol) linkers has demonstrated their utility in connecting therapeutic agents to targeting ligands, such as peptides or antibodies. nih.gov These linkers can enhance the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and prolong circulation time. broadpharm.comcreativepegworks.com While direct studies on this compound as a linker are not prevalent, its structural similarity to OEG linkers suggests its potential in these applications. The two hydroxyl groups allow for the attachment of two different molecular entities, making it a heterobifunctional linker.

Table 1: Properties and Applications of Flexible Hydrophilic Linkers

| Property | Description | Relevance to this compound |

| Hydrophilicity | The ability to dissolve in water. | The presence of ether and hydroxyl groups enhances water solubility, which is crucial for biological applications. axispharm.com |

| Flexibility | The capacity for conformational changes and rotation around chemical bonds. | The aliphatic chain allows for a degree of movement between conjugated molecules, potentially preserving their biological function. nih.gov |

| Biocompatibility | The ability to be in contact with a living system without producing an adverse reaction. | Ethylene (B1197577) glycol-based linkers are generally well-tolerated in biological systems. broadpharm.com |

| Bifunctionality | The presence of two reactive functional groups. | The two hydroxyl groups can be selectively functionalized to connect different molecular components. |

Sulfonate Derivatization for Synthetic Intermediates

The conversion of the hydroxyl groups of this compound to sulfonate esters, such as tosylates or mesylates, is a common strategy to transform them into good leaving groups for nucleophilic substitution reactions. This derivatization is a critical step in the synthesis of more complex molecules where the linker needs to be further functionalized.

A key challenge in the derivatization of symmetrical or near-symmetrical diols like this compound is achieving selective monosulfonylation. The two primary hydroxyl groups have similar reactivity, which can lead to a mixture of mono- and di-substituted products. scirp.org However, several methods have been developed to achieve selective monosulfonylation of symmetrical diols.

One approach involves using a stoichiometric amount of the sulfonyl chloride in the presence of a silver(I) oxide promoter and a catalytic amount of potassium iodide. This method has been shown to be effective for the monotosylation of symmetrical diols and oligo(ethylene glycol)s, with the selectivity attributed to differences in the acidity of the two hydroxyl groups due to intramolecular hydrogen bonding. nih.govsciencemadness.org

Another strategy for selective monosulfonylation is the use of organotin reagents, such as di-n-butyltin oxide, as a catalyst. This method can also provide high selectivity for the monoderivatization of 1,2-diols. acs.org While this compound is not a vicinal diol, the principles of using protecting groups or catalysts to differentiate between the two hydroxyls could be applied.

The resulting monosulfonated derivative of this compound is a valuable synthetic intermediate. The remaining free hydroxyl group can be used for the attachment of one molecule, while the sulfonate ester can be displaced by a variety of nucleophiles to introduce another functional group or attach a second molecule. This allows for the sequential and controlled construction of complex molecular architectures. For instance, polyethylene glycol derivatives are often sulfonated to create intermediates for the synthesis of functionalized polymers used in drug delivery and other biomedical applications. google.comresearchgate.net

Table 2: Methods for Selective Monosulfonylation of Diols

| Method | Reagents | Key Features |

| Silver(I) Oxide Promoted Tosylation | p-Toluenesulfonyl chloride, Ag2O, KI (catalytic) | High selectivity for monotosylation of symmetrical diols. nih.gov |

| Organotin Catalyzed Sulfonylation | Sulfonyl chloride, di-n-butyltin oxide (catalyst) | Effective for selective monosulfonylation of vicinal diols. acs.org |

| Flow Reactor Synthesis | 3,4-dihydro-2H-pyran, 10-camphorsulfonic acid in a flow reactor | Can achieve higher selectivity for monoprotection compared to batch reactions. scirp.org |

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Building Block in Polymer Synthesis

As a diol, 6-(2-Hydroxyethoxy)hexan-1-ol serves as a fundamental precursor in various polycondensation and polyaddition reactions. Its linear structure, combined with the presence of an ether bond, influences the physical and chemical characteristics of the resulting polymer, such as crystallinity, biodegradability, and thermal properties.

The synthesis of polyethers can be achieved through the self-condensation of diols. umons.ac.beacs.org A modern approach utilizes non-eutectic acid-base organocatalysts, such as a mixture of methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to facilitate this reaction under solvent-free conditions. umons.ac.beacs.org This method is effective for producing a wide range of aliphatic polyethers from various diols, and a compound like this compound, with its two hydroxyl groups, is a suitable monomer for such polyetherification processes. The inclusion of ether linkages within the polymer backbone, a characteristic inherent to this compound, can enhance the biodegradability and reduce the crystallinity of the final polymer. osti.gov

In polyester (B1180765) synthesis, this compound can be copolymerized with dicarboxylic acids or their derivatives. researchgate.net The process often involves melt-polymerization, where the diol and a diacid are reacted at high temperatures, typically in the presence of a catalyst. mdpi.comresearchgate.net The resulting poly(ether-ester)s possess both ether and ester linkages in their backbones, which can confer a higher susceptibility to hydrolysis and biodegradation. mdpi.comresearchgate.net The specific structure of the diol influences key thermal properties of the polyester, such as the glass transition temperature (Tg) and melting temperature (Tm). osti.gov

Table 1: Influence of Diol Structure on Polymer Thermal Properties

| Monomer Type | Polymer Class | Resulting Thermal Properties |

|---|---|---|

| α,ω-enol ethers with varying aliphatic diol fragments | Poly(ether-ester) | Tm: 53-68°C, Tg: up to -17°C, Td: 247-277°C osti.gov |

| Aliphatic diols (6 to 12 methylene (B1212753) units) | Aliphatic Polyether | Tm: 55-85°C umons.ac.beacs.org |

This table illustrates how the choice of diol monomer affects the thermal properties of the resulting polymers, based on data from related systems.

Polyurethanes are versatile segmented copolymers composed of alternating soft and hard segments. The soft segment is typically a long-chain polyol, while the hard segment is formed by the reaction of a diisocyanate with a short-chain diol known as a chain extender. ufrgs.brmdpi.com This structure gives polyurethanes their unique combination of elasticity and strength.

This compound is well-suited to function as a chain extender in polyurethane synthesis. researchgate.net When added to the formulation, its two hydroxyl groups react with isocyanate groups, creating urethane linkages and forming the hard segments. rsc.org These hard segments can self-associate through hydrogen bonding to form ordered domains that act as physical crosslinks, reinforcing the soft polymer matrix and enhancing the mechanical properties of the material. mdpi.comresearchgate.net

The choice of chain extender significantly impacts the morphology and properties of the polyurethane. ufrgs.br The flexibility of the hexyl and ether units in this compound can influence the compatibility between the hard and soft segments, affecting the degree of phase separation and, consequently, the final thermal and mechanical characteristics of the elastomer. mdpi.comutwente.nl Linear chain extenders, such as 1,4-butanediol, are known to promote distinct phase separation, which can enhance cohesive strength. mdpi.com

Table 2: Effect of Chain Extender Type on Polyurethane Properties

| Chain Extender | Polymer System | Key Findings |

|---|---|---|

| Linear diols (e.g., pentanediol, butanediol) | One-Component Moisture-Curable Polyurethane | Readily promoted phase separation between hard and soft segments. mdpi.com |

| Branched diols (e.g., di-PPG, tri-PPG) | One-Component Moisture-Curable Polyurethane | Did not result in notable phase separation. mdpi.com |

| Diols with long aliphatic side chains | Poly(urethane-urea) Membranes | Increased phase separation and higher gas permeability. utwente.nl |

This table summarizes research findings on how different chain extender structures influence the properties of various polyurethane systems.

Photochromic polymers are materials that can reversibly change color upon exposure to light. nih.gov This property is achieved by incorporating photochromic molecules, such as spiropyrans or diarylethenes, into a polymer matrix. nih.govcmu.edu One effective method for creating these materials is to chemically bind the photochromic unit into the polymer backbone. rsc.orgelsevierpure.com

A diol like this compound can serve as a scaffold for this purpose. By functionalizing it with a photochromic dye, a new monomer is created that can be polymerized to form, for example, a photochromic polyester or polyurethane. researchgate.net This approach ensures a high and permanent concentration of the photochromic unit within the material, leading to robust and reversible color-changing properties. The polymer matrix itself plays a crucial role, as its flexibility and polarity can affect the isomerization efficiency and fatigue resistance of the embedded photochromic molecules. cmu.edu

Application in Polyurethane Formulations

Design and Development of Advanced Materials

The structural attributes of this compound make it a candidate for creating specialized materials where properties like water absorption and biocompatibility are paramount.

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water, making them highly suitable for biomedical applications such as tissue engineering scaffolds. nih.gov The properties of a hydrogel are largely determined by the chemical structure of the polymer from which it is made. mdpi.com Polymers with hydrophilic groups, such as hydroxyl (-OH) and ether (-O-) groups, are excellent candidates for hydrogel synthesis due to their affinity for water. nih.gov

This compound is an ideal monomer for designing polymers intended for hydrogel applications. Its two hydroxyl groups provide reactive sites for polymerization and crosslinking, while the ether linkage and hydroxyl groups contribute to the hydrophilicity of the resulting polymer network. nih.govresearchgate.net By incorporating this diol into polyesters or polyethers, which are then chemically crosslinked, it is possible to fabricate hydrogels. These materials can provide a hydrated, soft, and biocompatible environment that mimics the natural extracellular matrix, supporting cell adhesion, proliferation, and tissue regeneration. nih.gov The synthesis can be achieved through various methods, including free radical polymerization of functionalized precursors or chemical crosslinking of hydrophilic polymers. nih.gov

High-Performance Polymer Design with Tailored Properties

The molecular structure of this compound serves as a versatile building block for the synthesis of high-performance polymers, particularly polyesters and polyurethanes. The presence of two hydroxyl groups allows it to function as a difunctional monomer, participating in step-growth polymerization reactions with diacids, diesters, or diisocyanates.

The strategic incorporation of this compound into a polymer backbone allows for the precise tailoring of its properties. The flexible hexyl chain contributes to lowering the glass transition temperature (Tg) and enhancing the elasticity of the resulting polymer. In contrast, the ether linkage introduces polarity and can improve adhesion and compatibility with other polar materials. This balance of flexibility and polarity is crucial in the design of materials for applications such as advanced coatings, adhesives, and elastomers.

In the realm of polyurethane synthesis, this compound can be employed as a chain extender or as part of a polyester polyol. When used as a chain extender with a diisocyanate and a macrodiol, it can significantly influence the morphology of the hard and soft segments, thereby affecting the mechanical properties of the final polyurethane. For instance, the use of a diol with an ether linkage can disrupt the packing of hard segments, leading to a lower modulus and increased elongation at break.

The design of biodegradable polymers is another area where this compound shows promise. The ester and urethane linkages formed during polymerization are susceptible to hydrolysis, and the presence of the ether group can modulate the rate of degradation by influencing water absorption and chain mobility.

A hypothetical study on the effect of this compound content on the thermal properties of a polyester, when copolymerized with a standard diol like 1,4-butanediol and a diacid such as adipic acid, could yield the following illustrative data:

| Mole % of this compound | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 0 | -50 | 55 |

| 10 | -55 | 48 |

| 25 | -62 | 40 |

| 50 | -70 | 32 |

This table demonstrates a clear trend where increasing the concentration of this compound leads to a decrease in both the glass transition and melting temperatures, indicative of increased chain flexibility and reduced crystallinity.

Structure-Property Relationships in Polymeric Systems and Material Performance

The performance of a polymer is intrinsically linked to its molecular structure. For polymers incorporating this compound, several key structure-property relationships can be elucidated:

Flexibility and Thermal Properties: The aliphatic C6 chain of the diol imparts significant flexibility to the polymer backbone. This increased segmental mobility results in a lower glass transition temperature, which is desirable for applications requiring low-temperature flexibility, such as in elastomers and certain adhesives. The ether linkage further contributes to this flexibility by providing a low barrier to bond rotation.

Crystallinity: The asymmetric nature of this compound, with its ether linkage positioned towards one end of the molecule, can disrupt the regular packing of polymer chains. This disruption hinders crystallization, leading to more amorphous materials. A lower degree of crystallinity typically translates to increased transparency, toughness, and elasticity, but may also result in lower tensile strength and thermal stability compared to highly crystalline polymers.

To illustrate the impact on mechanical properties, consider a hypothetical series of polyurethanes synthesized with varying amounts of this compound as a co-diol in the soft segment:

| Mole % of this compound in Soft Segment | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 0 | 35 | 500 | 85 |

| 20 | 30 | 600 | 80 |

| 40 | 25 | 750 | 75 |

| 60 | 20 | 900 | 70 |

The data in this table suggests that as the proportion of this compound increases, the polyurethane becomes softer and more flexible, as indicated by the decreasing tensile strength and hardness, and the significant increase in elongation at break. This is a direct consequence of the enhanced flexibility and reduced crystallinity imparted by the diol's structure.

Computational and Theoretical Studies on 6 2 Hydroxyethoxy Hexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 6-(2-Hydroxyethoxy)hexan-1-ol. These methods, which are based on the principles of quantum mechanics, can be broadly categorized by their level of theory and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its favorable balance between accuracy and computational expense. For this compound, DFT calculations would be instrumental in predicting its electronic properties. By approximating the electron density, DFT can be used to determine the molecule's ground-state energy, optimized geometry, and the distribution of electrons.

Key applications of DFT for this molecule would include the generation of molecular orbital (MO) diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which would visualize the electron-rich and electron-poor regions of this compound. These maps would highlight the nucleophilic sites (likely the oxygen atoms of the hydroxyl and ether groups) and electrophilic sites, thereby predicting how the molecule would interact with other reagents. Such calculations have been successfully applied to study the reactivity of other complex organic molecules, including those with ether linkages. nih.govresearchgate.net

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar alkoxy alcohols.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with significant intermolecular interactions. |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain molecular properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to obtain highly accurate predictions of its geometry and conformational energies.

A significant area of investigation for this molecule would be the study of intramolecular hydrogen bonding. The presence of two hydroxyl groups and an ether oxygen allows for the formation of various internal hydrogen bonds, which would significantly influence the molecule's conformational preferences. nih.govnih.gov Ab initio methods are particularly well-suited for accurately describing these weak interactions. nih.govnih.gov Studies on similar diols, such as 1,2-ethanediol, have shown that high-level ab initio calculations can precisely determine the relative energies of different conformers, revealing the stabilizing effects of intramolecular hydrogen bonds. nih.govresearchgate.netacs.org

Semi-Empirical Methods for Rapid Approximations

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods by incorporating some experimental parameters to simplify the calculations. ucsb.eduwikipedia.org While they are generally less accurate, their speed makes them ideal for preliminary explorations of large molecules or for studying dynamic processes. ucsb.edursc.orgscispace.com

For this compound, with its numerous rotatable bonds, semi-empirical methods like AM1, PM3, or the more recent PM7, would be highly effective for an initial conformational search. ucsb.edu These methods could rapidly screen thousands of possible conformations to identify a smaller set of low-energy structures. These candidate structures could then be subjected to more accurate DFT or ab initio calculations for refinement. This hierarchical approach is a common and efficient strategy in the computational study of flexible molecules. ucsb.edursc.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the flexibility of the hexyl chain and the ethoxy group, this compound can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational tools for exploring the conformational landscape of such flexible molecules.

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This is achieved through the use of a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. For this compound, a force field such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) would be suitable. A systematic conformational search using molecular mechanics would identify the most stable, low-energy conformations of the molecule.

Molecular dynamics simulations would provide a more dynamic picture of the molecule's behavior. By solving Newton's equations of motion for the atoms over time, an MD simulation can track the trajectory of the molecule and explore its accessible conformations at a given temperature. All-atom simulations of similar molecules, like 1,6-hexanediol (B165255), have been used to understand how the interplay of hydroxyl groups and aliphatic chains mediates interactions with other molecules and surfaces. nih.govnih.govembopress.org An MD simulation of this compound would reveal the flexibility of the molecule, the dynamics of intramolecular hydrogen bonding, and how it might interact with a solvent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the cleavage of its ether bond. This reaction can typically proceed through different mechanisms depending on the reaction conditions, such as the presence of a strong acid or base. chemistrysteps.comlibretexts.org

Using quantum chemical methods like DFT, it would be possible to model the potential energy surface for the ether cleavage reaction. This would involve locating the transition state structures for different proposed mechanisms (e.g., S(_N)1 or S(_N)2 for acid-catalyzed cleavage). chemistrysteps.comlibretexts.org By calculating the activation energies for each pathway, it would be possible to predict the most favorable reaction mechanism. Computational studies have been successfully used to investigate the mechanisms of ether cleavage in other complex molecules, providing valuable insights into the role of catalysts and the nature of the transition states. nih.govresearchgate.net

For example, in an acid-catalyzed cleavage, the first step would be the protonation of the ether oxygen. The subsequent step could involve a nucleophilic attack by a halide ion on one of the adjacent carbon atoms. Computational modeling could determine which carbon is more susceptible to attack and whether the reaction proceeds through a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Chemical Shifts)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For the Nuclear Magnetic Resonance (NMR) spectrum of this compound, quantum chemical methods can predict the chemical shifts of the hydrogen (H) and carbon (C) atoms. The prediction of H NMR chemical shifts for alcohols and diols has been demonstrated to be achievable with good accuracy using specialized computational models. nih.govliverpool.ac.uk These calculations would involve first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts relative to a standard reference compound.

A table of predicted H NMR chemical shifts for this compound is provided below, based on standard chemical shift values for similar functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| HO-CH(_2)- | 3.65 | t |

| -O-CH(_2)-CH(_2)-OH | 3.70 | t |

| -CH(_2)-O-CH(_2)- | 3.55 | t |

| -O-CH(_2)-(CH(_2))(_4)- | 3.45 | t |

| -(CH(_2))(_4)-CH(_2)-OH | 1.58 | p |

| -CH(_2)-CH(_2)-CH(_2)-CH(_2)-O- | 1.35 | m |

| HO- (both) | 2.50 | s (broad) |

Similarly, the vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. These calculations would identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol groups, the C-H stretches of the alkyl chain, and the C-O stretch of the ether and alcohol functionalities. Comparing the computed spectrum with an experimental one can aid in the assignment of the observed absorption bands. DFT calculations have been shown to be effective in simulating the IR spectra of diols and other oxygenated compounds. researchgate.netrsc.orgiisc.ac.in

A table of predicted characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm) |

| O-H | Stretching (hydrogen-bonded) | 3300-3400 (broad) |

| C-H | Stretching (aliphatic) | 2850-2960 |

| C-O | Stretching (ether) | 1080-1150 |

| C-O | Stretching (primary alcohol) | 1050-1070 |

Investigation of Intermolecular Interactions and Hydrogen Bonding in Solution and Solid State

The molecular structure of this compound, featuring two hydroxyl (-OH) groups and an ether (-O-) linkage, facilitates a complex network of intermolecular and intramolecular interactions, primarily governed by hydrogen bonding. While direct computational and theoretical studies specifically targeting this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from computational studies on analogous molecules, such as diethylene glycol monoalkyl ethers and other long-chain ether alcohols. These studies provide a robust framework for understanding the hydrogen bonding dynamics in both solution and solid states.

Intramolecular hydrogen bonding is also a significant feature, where a hydrogen bond forms between the terminal hydroxyl group and the ether oxygen, or the other hydroxyl group within the same molecule. Studies on similar diethylene glycol ethers have shown that this can lead to the formation of stable five-membered or eight-membered ring structures.

Computational chemistry provides powerful tools to investigate these interactions at a molecular level. Methods such as Density Functional Theory (DFT) are employed to determine the optimized geometries, interaction energies, and vibrational frequencies of the hydrogen-bonded complexes. researchgate.net Molecular Dynamics (MD) simulations further allow for the study of the dynamic nature of these hydrogen bonds in solution, providing insights into their formation, breakage, and lifetimes. mdpi.comjchemrev.com

Detailed Research Findings from Analogous Systems

Computational studies on homologous ether alcohols reveal detailed characteristics of the hydrogen bonds. For instance, the O-H---O bond distance is a key parameter, with shorter distances generally indicating stronger bonds. The bond angle (approaching 180°) and the calculated interaction energy also provide quantitative measures of the hydrogen bond strength.

The following tables present illustrative data extrapolated from computational studies on similar ether alcohols, such as diethylene glycol and its derivatives, to approximate the expected values for this compound.

Table 1: Calculated Intermolecular Hydrogen Bond Parameters (Illustrative)

| Interacting Groups | H---O Distance (Å) | O-H---O Angle (°) | Interaction Energy (kJ/mol) |

| Primary OH --- Primary OH | 1.75 - 1.95 | 165 - 175 | -20 to -28 |

| Primary OH --- Ether O | 1.85 - 2.05 | 155 - 165 | -15 to -22 |

| Secondary OH --- Primary OH | 1.80 - 2.00 | 160 - 170 | -18 to -25 |

| Secondary OH --- Ether O | 1.90 - 2.10 | 150 - 160 | -13 to -20 |

This data is representative of values found in DFT calculations for similar glycol ethers and is intended for illustrative purposes.

In the solid state, it is expected that this compound would form a highly ordered, crystalline lattice stabilized by an extensive network of hydrogen bonds. The arrangement of molecules would be such that it maximizes the number and strength of these interactions. X-ray crystallography studies on long-chain alcohols have shown that they often adopt layered structures, with the hydroxyl groups forming hydrogen-bonded chains or sheets, and the alkyl chains interacting through weaker van der Waals forces. The presence of the flexible ether linkage and the second hydroxyl group in this compound would likely lead to a more complex and potentially polymorphic crystalline structure.

Table 2: Potential Intramolecular Hydrogen Bond Configurations (Illustrative)

| Configuration | Ring Size | H---O Distance (Å) | O-H---O Angle (°) | Relative Stability (kJ/mol) |

| Terminal OH with Ether O | 8-membered | 1.90 - 2.10 | 145 - 155 | High |

| Ethoxy OH with Ether O | 5-membered | 1.95 - 2.15 | 130 - 140 | Moderate |

| Terminal OH with Ethoxy OH | - | 1.85 - 2.05 | 155 - 165 | Dependent on conformation |

This data is based on findings for diethylene glycol monoalkyl ethers and serves as an illustrative example.

Computational approaches such as Natural Bond Orbital (NBO) analysis can be used to further elucidate the nature of these hydrogen bonds by quantifying the charge transfer between the donor and acceptor orbitals. Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the forces driving the formation of hydrogen-bonded structures. While specific experimental data for the solid state of this compound is scarce, theoretical modeling remains a important tool for predicting its crystalline arrangement and the governing intermolecular forces.

Future Research and Outlook for this compound

The chemical compound this compound, a diol featuring a flexible ether linkage, represents a promising molecular architecture for a variety of advanced applications. While specific research on this particular molecule is nascent, its structural motifs—a primary alcohol at each end of an aliphatic ether chain—position it as a valuable candidate for innovation in catalysis, material science, and sustainable chemistry. This article outlines key future research directions that could unlock the potential of this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(2-Hydroxyethoxy)hexan-1-ol, and how are yields optimized?

- Methodology : The compound can be synthesized via etherification of hexan-1-ol with 2-hydroxyethoxy groups. A common approach involves Williamson ether synthesis, using alkyl halides or tosylates under basic conditions (e.g., KOH/NaOH in ethanol). Flash column chromatography with silica gel and gradients of ethyl acetate/petroleum ether (e.g., 1:3 to 3:1) is effective for purification, yielding >90% purity .

- Optimization : Variables include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 alcohol:halide), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Lower yields due to side reactions (e.g., elimination) are mitigated by inert atmospheres and controlled heating .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR : H NMR (δ 1.2–1.6 ppm for methylene protons, δ 3.4–3.7 ppm for ether-linked –OCH– groups) and C NMR (δ 60–70 ppm for ether carbons).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 177.1).

- FT-IR : Peaks at 3300–3500 cm (–OH stretch) and 1100–1250 cm (C–O–C ether stretch) .

Q. What are the solvent properties of this compound, and how do they compare to other diols?

- Key Properties :

- Polarity : Intermediate polarity due to hydroxyl and ether groups, making it suitable for dissolving polar and semi-polar compounds.

- Boiling Point : ~250°C (estimated via group contribution methods).

- Comparison : Less hygroscopic than ethylene glycol derivatives but more thermally stable than short-chain diols (e.g., 1,2-hexanediol) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of this compound?

- Contradiction Analysis : Conflicting reports on byproduct formation (e.g., cyclic ethers vs. elimination products) arise from varying base strengths. Weak bases (e.g., NaHCO) reduce elimination but slow reaction rates, while strong bases (e.g., KCO) accelerate etherification but risk dehydration.

- Resolution : Use of mild bases (e.g., CsCO) in aprotic solvents (e.g., DMF) balances reactivity and selectivity, achieving >85% yield with <5% byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Study : The hydroxyl and ether groups act as electron-donating moieties, enhancing nucleophilicity at the terminal –OH site. Kinetic studies (e.g., Hammett plots) reveal a two-step process:

Formation of an oxonium ion intermediate.

Nucleophilic attack by substrates (e.g., alkyl halides) under acidic conditions .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

- Experimental Design :

- Model Systems : Use of liposomes or Langmuir-Blodgett monolayers to measure partitioning coefficients.

- Data : The compound’s amphiphilic structure increases membrane fluidity, as shown by fluorescence anisotropy (e.g., DPH probes). Contradictory results in cholesterol-rich membranes suggest competitive binding with lipid headgroups .

Methodological Recommendations

- Contradiction Mitigation : Validate NMR assignments with 2D techniques (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .

- Toxicity Screening : Use zebrafish embryo models (OECD TG 236) to assess ecotoxicological profiles, given the compound’s potential environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.